1-Chloroundecane

Catalog No.
S1894090
CAS No.
2473-03-2
M.F
C11H23Cl
M. Wt
190.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloroundecane

CAS Number

2473-03-2

Product Name

1-Chloroundecane

IUPAC Name

1-chloroundecane

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

InChI

InChI=1S/C11H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3

InChI Key

ZHKKNUKCXPWZOP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCl

Canonical SMILES

CCCCCCCCCCCCl
  • Organic Synthesis: As a chlorinated alkane, 1-Chloroundecane could serve as a starting material for various organic syntheses. The chlorine atom can be readily substituted through nucleophilic substitution reactions, allowing the creation of diverse functionalized molecules. Source: Organic Chemistry by John McMurry (8th Edition):
  • Solvent Studies: The long alkyl chain and chlorine functionality give 1-Chloroundecane some amphiphilic character, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) properties. This makes it a potential candidate for studies on solvent behavior, particularly in the development of new extraction or separation techniques.
  • Material Science: The hydrophobic nature of 1-Chloroundecane could be useful in material science applications. For instance, it might be investigated for use in creating water-repellent coatings or modifying the surface properties of polymers.

1-Chloroundecane is an organic compound with the molecular formula C₁₁H₂₃Cl. It is classified as a chlorinated alkane, specifically a linear alkyl halide. The compound features a chlorine atom attached to the first carbon of an undecane chain, which consists of eleven carbon atoms. This structure confers unique properties, making it useful in various chemical applications.

1-Chloroundecane is a colorless to pale yellow liquid at room temperature, with a characteristic odor. Its boiling point is approximately 220 °C, and it has a density of about 0.86 g/cm³. The compound is relatively insoluble in water but soluble in organic solvents such as ethanol and ether .

  • Skin and eye irritant: Contact with the liquid can irritate skin and eyes.
  • Harmful if swallowed: Ingestion may cause nausea, vomiting, and other gastrointestinal issues.
  • Potential aquatic toxicity: Chlorinated alkanes can be harmful to aquatic life.
Typical of alkyl halides:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.
  • Elimination Reactions: Under certain conditions, 1-chloroundecane can undergo elimination reactions to form alkenes. This occurs when a base abstracts a hydrogen atom adjacent to the carbon bearing the chlorine atom.
  • Free Radical Reactions: The compound can participate in free radical halogenation reactions, where it can react with other halogens under UV light or heat to form polyhalogenated derivatives .

1-Chloroundecane can be synthesized through several methods:

  • Chlorination of Undecane: The most common method involves the chlorination of undecane using chlorine gas or sodium hypochlorite under controlled conditions. This reaction typically requires UV light or heat to initiate.
  • Electrophilic Addition: Another approach involves the electrophilic addition of chlorine to undecene derivatives, although this method is less common.
  • Grignard Reaction: A more complex synthesis could involve the formation of a Grignard reagent followed by reaction with a chlorinating agent .

1-Chloroundecane has various applications in both industrial and laboratory settings:

  • Solvent: It is used as a solvent for organic reactions due to its ability to dissolve a wide range of organic compounds.
  • Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of other chemicals, including surfactants and pharmaceuticals.
  • Disinfectant: Its antimicrobial properties make it suitable for use as a disinfectant in certain formulations .

Interaction studies involving 1-chloroundecane primarily focus on its reactivity with biological systems and other chemical agents:

  • Reactivity with Nucleophiles: Studies have shown that 1-chloroundecane reacts readily with nucleophiles such as amines and alcohols, forming corresponding substitution products.
  • Membrane Interaction: Research indicates that chlorinated alkanes may disrupt lipid bilayers in cell membranes, affecting cellular integrity and function.
  • Toxicological Studies: Limited toxicological studies suggest potential cytotoxic effects on human cell lines, warranting further investigation into its safety profile .

1-Chloroundecane shares structural similarities with several other chlorinated alkanes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-ChlorodecaneC₁₀H₂₁ClShorter carbon chain; lower boiling point
1-ChlorododecaneC₁₂H₂₅ClLonger carbon chain; higher boiling point
1-BromoundecaneC₁₁H₂₃BrContains bromine instead of chlorine
1-IodoundecaneC₁₁H₂₃IContains iodine; typically more reactive

Uniqueness of 1-Chloroundecane

1-Chloroundecane is unique due to its specific chain length and the position of the chlorine atom, which influence its physical and chemical properties compared to similar compounds. Its balance between hydrophobicity and reactivity makes it particularly useful in organic synthesis and industrial applications .

XLogP3

6.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

2473-03-2

Wikipedia

1-chloroundecane

General Manufacturing Information

Undecane, 1-chloro-: INACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types